Radical Clock Diagnostic Yield: Tri(cyclopropylmethyl)phosphite vs. Tri(1-hexene-6-yl)phosphite
In the reaction with tetrachloromethane, only tri(cyclopropylmethyl)phosphite generated the definitive radical-derived product 3-chloro-1-butene, whereas tri(1-hexene-6-yl)phosphite did not produce the analogous diagnostic product 5-chloro-1-hexene under identical conditions [1]. This outcome directly implicates a radical pathway for the cyclopropylmethyl derivative, a conclusion that cannot be drawn from the hexenyl analog alone [1].
| Evidence Dimension | Diagnostic radical clock product formation |
|---|---|
| Target Compound Data | Produces 3-chloro-1-butene (radical pathway marker) |
| Comparator Or Baseline | Tri(1-hexene-6-yl)phosphite produces no 5-chloro-1-hexene |
| Quantified Difference | Qualitative difference: radical product formed only with target compound; absence of diagnostic product with comparator |
| Conditions | Reaction with CCl4 at 80 °C; mechanistic study |
Why This Matters
For scientists procuring a phosphite to resolve electron-transfer vs. ionic mechanisms, only the cyclopropylmethyl derivative provides a positive, unambiguous radical signature.
- [1] Bakkas, S.; Julliard, M.; Chanon, M. Reactivity of triethyl phosphite with tetrachloromethane: electron transfer versus ionic substitution on 'positive' halogen. Tetrahedron 1987, 43 (3), 501-512. View Source
